molecular formula C9H20N2 B1427991 Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine CAS No. 1247792-71-7

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

Cat. No. B1427991
M. Wt: 156.27 g/mol
InChI Key: CJYCRZBDCCADAM-UHFFFAOYSA-N
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Description

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine, also known as 1-methyl-1-propylamine, is an organic compound with the chemical formula C7H17N. It is a colorless, volatile liquid that is soluble in water and has a strong ammonia-like odor. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the laboratory for the synthesis of other compounds.

Scientific Research Applications

Studies on Heteroaromatic N-Oxides

Research by Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of several related esters, including ones reacting with secondary amines like piperidine, to produce corresponding carbamates. This study contributes to understanding the chemical behavior of compounds like Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine in abnormal aminolysis reactions (Takahashi, Hashimoto, & Kanō, 1973).

Alkylation by Indole Derivatives

Deberly, Abenhaim, and Bourdais (1975) studied the ethylation rates of amines like piperidine by ethyl 1-methyl 2-ethoxy 3-indole carboxylate. Their research highlights the sensitivity of such reactions to steric effects, crucial for understanding the chemical interactions involving compounds like Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine (Deberly, Abenhaim, & Bourdais, 1975).

Palladium-catalyzed Synthesis Studies

Ambrogio, Cacchi, and Fabrizi (2006) explored the palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, including secondary amines, leading to the synthesis of 2-(piperazin-1-ylmethyl)indoles. This research is significant in the context of synthesizing compounds structurally related to Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine (Ambrogio, Cacchi, & Fabrizi, 2006).

GPIIb/IIIa Integrin Antagonists Research

Hayashi et al. (1998) conducted a study focusing on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. This compound, a potent fibrinogen receptor antagonist, has implications for antithrombotic treatment, showcasing the therapeutic potential of similar compounds (Hayashi et al., 1998).

properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCRZBDCCADAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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